molecular formula C12H13N3O4 B5689510 methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate

methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate

Cat. No. B5689510
M. Wt: 263.25 g/mol
InChI Key: XXBMPISPCSWPQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives involves strategic methodologies aiming at introducing functional groups that enhance the molecule's chemical reactivity and potential biological activities. For example, Bizhanova et al. (2017) detailed the synthesis of alkenylphenylglycine derivatives of quinoxalines, employing acid-catalyzed aromatic amino Claisen rearrangement (Bizhanova et al., 2017). Similarly, Zhang et al. (2012) developed an Et3N-catalyzed oxidative dehydrogenative coupling method for quinoxalines synthesis using molecular oxygen as an oxidant (Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their chemical behavior and biological activities. Kubicki et al. (1991) described the crystal structure of a quinoxaline compound, highlighting the conformation and interactions between substituents (Kubicki et al., 1991).

Chemical Reactions and Properties

Quinoxaline derivatives participate in various chemical reactions, influenced by their functional groups. Xie et al. (2019) demonstrated a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, showcasing the versatility of these compounds in organic synthesis (Xie et al., 2019).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility and melting points, are influenced by their molecular structure. Gomes et al. (2007) provided insights into the thermochemical properties of quinoxaline derivatives, including enthalpies of formation and bond dissociation energies (Gomes et al., 2007).

Chemical Properties Analysis

The chemical properties of quinoxalines, such as reactivity towards nucleophiles or electrophiles, are critical for their application in drug design and synthesis. Patel et al. (2019) explored the use of a trimethylglycine-betaine-based catalyst for the regioselective synthesis of quinoxaline derivatives, highlighting the impact of catalysts on their chemical properties (Patel et al., 2019).

properties

IUPAC Name

methyl 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-19-11(17)6-13-12(18)15-7-10(16)14-8-4-2-3-5-9(8)15/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBMPISPCSWPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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